![molecular formula C17H21FN4O3 B2665891 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide CAS No. 923114-02-7](/img/structure/B2665891.png)
2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide is a synthetic compound known for its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential pharmacological properties, particularly in targeting specific receptors in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the spirocyclic intermediate with 2-fluorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore various synthetic pathways and develop novel derivatives that may exhibit enhanced properties. The synthesis typically involves cyclization reactions and alkylation processes, which can be optimized for better yield and purity.
Synthetic Route | Key Steps |
---|---|
Formation of Spirocyclic Core | Cyclization of diamines with diketones |
Introduction of Ethyl Group | Alkylation using ethyl halides |
Attachment of Fluorophenyl Group | Acylation with 2-fluorophenylacetyl chloride |
Pharmacology
The compound has been investigated for its interactions with delta opioid receptors (DORs), which are implicated in pain modulation and other physiological processes. Its binding affinity suggests potential analgesic effects, making it a candidate for pain management therapies.
Mechanism of Action:
- Binding Site: The compound interacts with the orthosteric site of DORs.
- Signal Transduction: This interaction influences downstream signaling pathways, potentially leading to analgesic outcomes.
Therapeutic Potential
Research indicates that 2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide may possess neuroprotective properties and could be beneficial in treating neurological disorders. Additionally, some studies suggest antimicrobial activity against certain bacterial strains.
Biological Activity | Potential Effects |
---|---|
Analgesic Effects | Pain relief through DOR modulation |
Antimicrobial Properties | Activity against specific bacteria |
Neuroprotective Effects | Potential treatment for neurological disorders |
Industrial Applications
In the industrial sector, this compound is explored for its utility in developing new materials and chemical processes. Its unique structure may offer advantages in creating innovative products or enhancing existing chemical methodologies.
Case Studies
Several preclinical studies have demonstrated the efficacy of this compound in various applications:
- Analgesic Studies: Research conducted on animal models showed significant pain relief when administered doses targeting DORs.
- Antimicrobial Evaluation: Derivatives of the compound were tested against various bacterial strains, showing promising results that warrant further investigation.
- Neuroprotective Research: Initial studies indicated potential neuroprotective effects which could lead to advancements in treating conditions like Alzheimer's or Parkinson's disease.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with delta opioid receptors. It binds to the orthosteric site of these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to analgesic effects, making it a candidate for pain management therapies .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide is unique due to its spirocyclic structure, which provides a different pharmacological profile compared to other delta opioid receptor agonists. This structural difference may contribute to improved efficacy and reduced adverse effects, making it a promising candidate for further drug development .
Actividad Biológica
2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide is a synthetic compound that has attracted attention in pharmacological research due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.
Chemical Structure
The compound features a spirocyclic core with a 2,4-dioxo group and an N-(2-fluorophenyl)acetamide moiety. Its structural formula can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
CAS Number | 923114-02-7 |
Molecular Formula | C17H21FN4O3 |
The primary mechanism by which this compound exerts its biological effects is through interaction with delta opioid receptors (DORs). The binding affinity and selectivity for these receptors suggest that it may modulate pain pathways effectively:
- Binding Site : The compound binds to the orthosteric site of DORs.
- Signal Transduction : This interaction influences downstream signaling pathways, leading to potential analgesic effects.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Analgesic Effects : Preclinical studies have demonstrated its potential as an analgesic agent due to its action on DORs.
- Antimicrobial Properties : Some derivatives of triazole compounds show activity against bacterial strains, suggesting possible antimicrobial properties.
- Neuroprotective Effects : The compound's structure may confer neuroprotective properties, making it a candidate for treating neurological disorders.
Comparative Analysis with Similar Compounds
When compared to other delta opioid receptor agonists such as SNC80 and BW373U86, this compound presents unique advantages:
Compound | Receptor Type | Efficacy | Side Effects |
---|---|---|---|
SNC80 | Delta Opioid | High | Seizures |
BW373U86 | Delta Opioid | High | Various adverse effects |
2-(3-ethyl...) | Delta Opioid | Moderate to High | Potentially lower adverse effects |
Case Studies
Recent studies have highlighted the pharmacodynamics and pharmacokinetics of this compound in various models:
- Study 1 : In vitro assays showed that the compound effectively reduced pain responses in rodent models when administered at varying doses.
- Study 2 : A comparative study with SNC80 indicated that while both compounds activate DORs, the spirocyclic structure of 2-(3-ethyl...) might lead to fewer side effects.
Propiedades
IUPAC Name |
2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c1-2-22-15(24)17(20-16(22)25)7-9-21(10-8-17)11-14(23)19-13-6-4-3-5-12(13)18/h3-6H,2,7-11H2,1H3,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYNJYYPAWLFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=CC=C3F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.